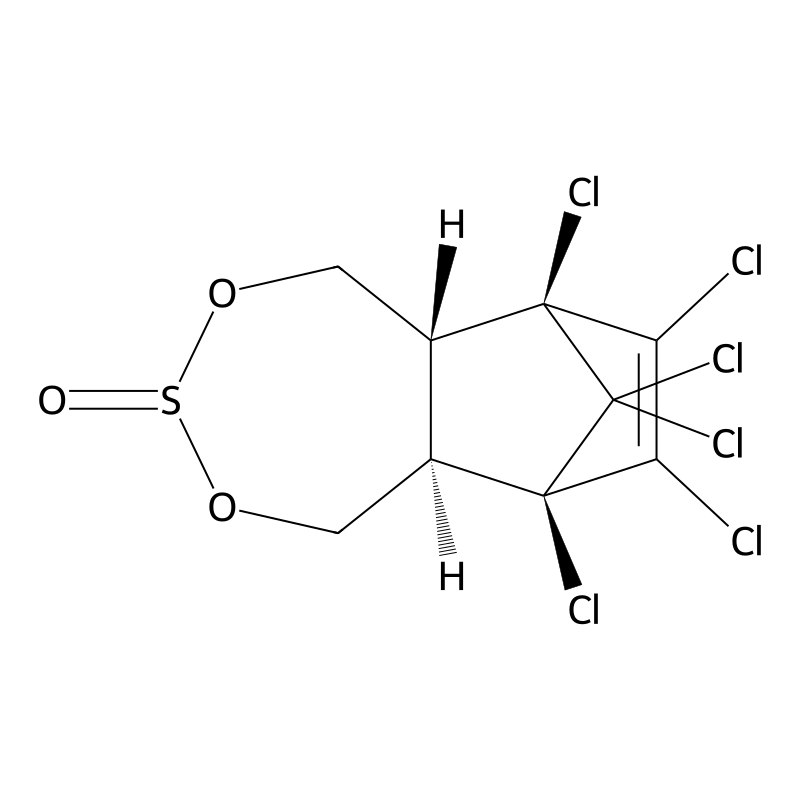

beta-Endosulfan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Properties and Characterization:

Environmental Fate and Biodegradation:

Understanding the environmental fate and biodegradation of beta-endosulfan is crucial for assessing its potential impact on ecosystems. Research studies have investigated the behavior of beta-endosulfan in soil and water environments. These studies have shown that certain bacterial strains like Pseudomonas sp. and Achromobacter xylosoxidans can degrade beta-endosulfan, offering potential bioremediation strategies for contaminated areas [Biodegradation of alpha- and beta-endosulfan by soil bacteria, ; Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran, ].

Toxicity and Environmental Impact:

Beta-endosulfan, similar to alpha-endosulfan, exhibits various toxic effects, including neurotoxicity, affecting the central nervous system, and causing convulsions. Research on the toxicological profile of beta-endosulfan helps assess its potential hazards to humans and wildlife. Additionally, studies have documented the presence of beta-endosulfan residues in various environmental compartments, including soil, water, and even air, raising concerns about its potential impact on ecological systems [Development and Validation of a Method for the Detection of α- and β-Endosulfan (Organochlorine Insecticide) in Calliphora vomitoria (Diptera: Calliphoridae), ].

Beta-Endosulfan is a chlorinated insecticide that belongs to the family of organochlorine compounds. It is one of the two stereoisomers of endosulfan, the other being alpha-endosulfan. Beta-Endosulfan is characterized by its brown crystalline appearance and a distinctive odor resembling turpentine. It is primarily used in agricultural practices for pest control on various crops, including cotton, fruits, vegetables, and tobacco . The compound is known for its neurotoxic effects on both insects and mammals, including humans, making it effective in managing pest populations .

Beta-endosulfan acts as a contact insecticide, meaning it kills insects upon direct contact []. The exact mechanism of action is not fully understood, but it is believed to disrupt the insect's nervous system by interfering with the neurotransmitter chloride []. This disrupts nerve impulses, leading to paralysis and death of the insect [].

The synthesis of beta-endosulfan involves a multi-step chemical process. It is produced through the Diels-Alder reaction of hexachlorocyclopentadiene with cis-butene-1,4-diol, followed by further reactions with thionyl chloride . This method yields a mixture of alpha- and beta-endosulfan isomers, which can be separated for specific applications.

Research on beta-endosulfan has highlighted its interactions with various biological systems. Studies indicate that exposure can lead to alterations in neurotransmitter levels in the brain of offspring following maternal exposure during pregnancy . Furthermore, it has been detected in human breast milk, indicating potential risks for nursing infants due to maternal exposure . Environmental studies have shown that beta-endosulfan can bioaccumulate in aquatic organisms, raising concerns about its impact on ecosystems .

Beta-Endosulfan shares structural similarities with several other organochlorine pesticides. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Primary Use | Toxicity Level |

|---|---|---|---|

| Alpha-Endosulfan | C₉H₆Cl₆O₃S (isomer) | Insecticide | Highly toxic |

| Aldrin | C₁₁H₈Cl₆ | Insecticide | Highly toxic |

| Chlordane | C₁₁H₈Cl₈ | Termiticide | Highly toxic |

| Heptachlor | C₁₁H₈Cl₇ | Insecticide | Moderately toxic |

Uniqueness of Beta-Endosulfan:

- Stereoisomerism: Beta-endosulfan exists as one of two stereoisomers (the other being alpha-endosulfan), which influences its chemical behavior and biological activity.

- Decomposition Products: The breakdown products (endosulfan sulfate and endosulfan diol) maintain toxicity levels similar to beta-endosulfan itself.

- Regulatory Status: While some similar compounds have been banned or severely restricted due to their environmental impact and toxicity levels, beta-endosulfan's use remains subject to regulation rather than outright prohibition.

beta-Endosulfan, one of the two stereoisomers present in technical grade endosulfan, demonstrates significant toxicity to freshwater invertebrates across various taxonomic groups [1]. This compound is part of the cyclodiene group of chlorinated hydrocarbons, though it does not share the same bioaccumulating properties as other cyclodienes such as dieldrin or chlordane [1]. Research has consistently shown that beta-endosulfan exhibits high to very high toxicity to aquatic invertebrates, with sensitivity varying considerably among different species [2].

Acute toxicity studies reveal that freshwater invertebrates display a wide range of sensitivity to beta-endosulfan exposure [3]. Crustaceans, particularly amphipods and certain shrimp species, demonstrate heightened vulnerability compared to other invertebrate groups [4]. For instance, the stonefly Pteronarcys californica shows an LC50 (lethal concentration affecting 50% of the population) of 2.3 μg/L over a 96-hour exposure period, classifying beta-endosulfan as very highly toxic to this species [5]. Similarly, amphipods such as Gammarus lacustris and Gammarus faciatus exhibit LC50 values of 5.8 μg/L and 6 μg/L respectively during 96-hour exposures [5].

Among cladocerans, there is notable variation in sensitivity, with Daphnia magna showing relatively higher tolerance with a 48-hour EC50 of 166 μg/L, while Moina micrura demonstrates greater sensitivity with an EC50 of 16.2 μg/L [6]. The most sensitive species identified in acute toxicity studies is the pink shrimp, with an extraordinarily low LC50 of 0.04 μg/L, indicating extreme toxicity to certain marine crustaceans that may inhabit estuarine environments where freshwater systems connect to marine ecosystems [7].

Table 1: Acute Toxicity Thresholds of beta-Endosulfan in Freshwater Invertebrates

| Species | Taxonomic Group | Exposure Duration | LC50/EC50 (μg/L) | Toxicity Category |

|---|---|---|---|---|

| Daphnia magna | Cladoceran | 48h | 166.00 | Highly toxic |

| Gammarus faciatus | Amphipod | 96h | 6.00 | Very highly toxic |

| Gammarus lacustris | Amphipod | 96h | 5.80 | Very highly toxic |

| Pteronarcys californica | Stonefly | 96h | 2.30 | Very highly toxic |

| Moina micrura | Cladoceran | 48h | 16.20 | Very highly toxic |

| Pink shrimp | Crustacean | 96h | 0.04 | Very highly toxic |

Chronic toxicity assessments provide insight into the long-term effects of beta-endosulfan on freshwater invertebrate populations [8]. These studies typically examine endpoints such as survival, growth, development, and reproduction over extended exposure periods [4]. For Daphnia magna, a 21-day exposure study established a No Observed Effect Concentration (NOEC) of 63 μg/L for survival and reproduction endpoints [7]. This value is notably higher than the acute toxicity threshold, suggesting that Daphnia magna may have some capacity to tolerate lower concentrations of beta-endosulfan during prolonged exposure [6].

In contrast, mysid shrimp demonstrate significantly greater sensitivity under chronic exposure conditions, with a NOEC of just 0.33 μg/L and a Lowest Observed Effect Concentration (LOEC) of 0.71 μg/L over a 28-day exposure period [6]. At the LOEC, both survival and reproduction were adversely affected, indicating potential population-level impacts at environmentally relevant concentrations [6]. This substantial difference in chronic sensitivity between species highlights the importance of considering species-specific responses when evaluating the ecological risk of beta-endosulfan in freshwater ecosystems [3].

Table 2: Chronic Toxicity Thresholds of beta-Endosulfan in Freshwater Invertebrates

| Species | Taxonomic Group | Exposure Duration | NOEC (μg/L) | LOEC (μg/L) | Endpoint |

|---|---|---|---|---|---|

| Daphnia magna | Cladoceran | 21 days | 63.00 | Not reported | Survival & reproduction |

| Mysid shrimp | Crustacean | 28 days | 0.33 | 0.71 | Survival & reproduction |

The acute to chronic ratio for beta-endosulfan varies considerably among species, with some showing minimal differences between acute and chronic sensitivity thresholds [6]. For instance, in Daphnia magna, the 96-hour EC50 and 21-day NOEC are nearly identical (62 and 63 μg/L, respectively), suggesting that the acute effects may be predictive of chronic impacts for this species [6]. However, for other species, particularly sensitive crustaceans, the relationship between acute and chronic toxicity is less clear, necessitating specific chronic studies to accurately assess long-term ecological risks [5].

Research indicates that the toxicity of beta-endosulfan to freshwater invertebrates can be influenced by various environmental factors, including temperature, pH, and water hardness [3]. Additionally, the presence of sediment and organic matter may affect bioavailability and, consequently, toxicity [4]. These considerations are crucial when extrapolating laboratory toxicity data to field conditions and evaluating the potential ecological impacts of beta-endosulfan in diverse freshwater ecosystems [8].

Sublethal Effects on Amphibian Metamorphosis and Reproductive Cycles

Amphibians represent particularly vulnerable organisms to beta-endosulfan exposure due to their permeable skin, complex life cycle involving aquatic and terrestrial phases, and the critical hormonal processes governing metamorphosis and reproduction [9]. Research has demonstrated that beta-endosulfan can induce significant sublethal effects on amphibian development even at concentrations below those causing acute mortality [10]. These effects are particularly concerning as they may contribute to population declines without obvious mass mortality events [11].

Studies on the tropical frog Isthmohyla pseudopuma have revealed that exposure to beta-endosulfan at concentrations of 30-50 μg/L results in significantly slower development, with exposed tadpoles exhibiting decreased length and total weight compared to unexposed controls [9]. This developmental retardation has profound implications for survival, as smaller individuals at metamorphosis typically experience reduced fitness, delayed reproductive maturity, and increased vulnerability to predation [12]. The 96-hour LC50 for this species was determined to be 123.6 μg/L, indicating that sublethal developmental effects occur at approximately one-quarter to one-third of the concentration causing acute lethality [9].

In the South American toad Rhinella arenarum, exposure to beta-endosulfan at very low concentrations (0.005-0.01 μg/L) paradoxically accelerated metamorphosis, but resulted in underdeveloped individuals [13]. This premature metamorphosis represents a maladaptive response that likely compromises survival in natural environments [14]. The teratogenic potential of beta-endosulfan was also demonstrated in this species, with a teratogenic index of 6.13, indicating a high risk of malformations in the absence of significant embryonic mortality [13]. These malformations included general underdevelopment, edema, gill abnormalities, and cellular dissociation [13].

The effects of beta-endosulfan on predator-prey interactions in amphibians have been investigated using North American species such as Lithobates catesbeianus (Bullfrog) and Lithobates clamitans (Green Frog) [11]. When exposed to 10 μg/L of endosulfan, both species exhibited altered behavioral responses to predators [11]. In Bullfrogs, the presence of predators (water bugs, newts, and dragonfly larvae) actually reduced tadpole mortality when simultaneously exposed to endosulfan [11]. Conversely, Green Frogs showed increased mortality when exposed to both endosulfan and predators, particularly newts, suggesting species-specific differences in how beta-endosulfan affects predator-prey dynamics [11].

Research on Hyla cinerea (Green Tree Frog) has examined the developmental carry-over effects of early exposure to beta-endosulfan across a concentration gradient ranging from 0.1 to 1000 ng/L [14]. This study investigated how exposure during embryonic and larval stages affects metamorphosis timing, body size, and gonadal development [14]. The findings suggest that even very low concentrations of beta-endosulfan, comparable to those found in Arctic meltwater, can alter developmental trajectories with potential consequences for reproductive fitness [14].

Table 3: Sublethal Effects of beta-Endosulfan on Amphibian Metamorphosis and Reproduction

| Species | Exposure Concentration (μg/L) | Observed Effects |

|---|---|---|

| Isthmohyla pseudopuma | 30-50 | Slower development, decreased length and weight |

| Rhinella arenarum | 0.005-0.01 | Earlier metamorphosis with underdevelopment |

| Lithobates catesbeianus (Bullfrog) | 10 | Altered predator-prey interactions |

| Lithobates clamitans (Green Frog) | 10 | Increased mortality with predator exposure |

| Hyla cinerea (Green Tree Frog) | 0.1-1000 ng/L | Altered metamorphosis timing and gonadal development |

| Lithobates taylori | High concentration | Reduced weight, increased stress hormones |

Recent research on Lithobates taylori has provided insight into the immunological and physiological responses to beta-endosulfan exposure [15]. This study demonstrated that beta-endosulfan at high concentrations reduced tadpole weight and significantly increased corticosterone (stress hormone) levels [15]. Elevated corticosterone can suppress immune function, potentially increasing susceptibility to pathogens during the vulnerable metamorphic period [15]. Additionally, beta-endosulfan exposure altered blood cell profiles, increasing neutrophil counts, which indicates an inflammatory response [15].

The endocrine-disrupting properties of beta-endosulfan have been documented in various amphibian species [12]. These effects are particularly concerning given the critical role of hormones in regulating metamorphosis and sexual development in amphibians [12]. Exposure to endocrine-disrupting compounds during sensitive developmental windows can permanently alter physiological processes, potentially affecting reproductive capacity and population sustainability [12]. For instance, pesticide mixtures containing endosulfan have been shown to disrupt the normal positive relationship between metamorphosis timing and size at metamorphosis, a key factor in amphibian life history strategies [12].

The effects of beta-endosulfan on amphibian reproduction extend beyond metamorphosis [16]. Studies using zebrafish as a model organism have demonstrated that beta-endosulfan severely affects reproductive function, even at concentrations as low as 10 ng/L [16]. Exposure resulted in decreased hatching rates, pathological alterations of the testes, reduced gonadosomatic index in females, and significant increases in vitellogenin levels in males [16]. While these findings are from fish models, they suggest potential mechanisms by which beta-endosulfan might disrupt reproductive processes in amphibians, which share many developmental and endocrine pathways with fish [16].

The collective evidence indicates that beta-endosulfan poses significant risks to amphibian populations through its sublethal effects on metamorphosis and reproduction [17]. These effects occur at environmentally relevant concentrations and may contribute to population declines through reduced recruitment, altered sex ratios, and compromised reproductive capacity [14]. The particular vulnerability of amphibians to beta-endosulfan highlights the importance of considering these organisms in ecological risk assessments and environmental monitoring programs [15].

Trophic Transfer Dynamics in Pelagic Food Webs

The movement of beta-endosulfan through pelagic food webs involves complex processes of bioconcentration, bioaccumulation, and potential biomagnification [18]. Understanding these trophic transfer dynamics is essential for assessing the compound's ecological impact beyond direct toxicity [19]. Research has shown that beta-endosulfan can accumulate in aquatic organisms, but its biomagnification potential across trophic levels remains a subject of scientific investigation [20].

Bioconcentration, the direct uptake of a chemical from water by an organism, has been well-documented for beta-endosulfan in various aquatic species [21]. Validated bioconcentration factor (BCF) values for fish typically range from 1000 to 3000, indicating significant potential for accumulation from the water column [22]. For aquatic invertebrates, BCF values are generally lower, ranging from 12 to 600, while algae can exhibit BCF values up to 3278 [22]. These values suggest that beta-endosulfan readily concentrates in aquatic organisms relative to the surrounding water, with the degree of bioconcentration varying among taxonomic groups and species [23].

Experimental studies with the Red Hybrid Tilapia have provided detailed insights into the bioaccumulation kinetics of beta-endosulfan [24]. When exposed to 0.0075 mg/L in surrounding water, bioconcentration of beta-endosulfan reached peak levels (0.442 ppb) within one to four hours but fluctuated during the remainder of the 72-hour observation period [24]. Elimination of the compound was relatively slow, with contaminated fish eliminating only 26-39% of residues after 72 hours in uncontaminated water [24]. This persistence in tissues suggests potential for continued transfer to predators even after environmental concentrations have declined [24].

Table 4: Bioconcentration and Bioaccumulation Factors for beta-Endosulfan in Aquatic Organisms

| Organism Type | BCF/BAF Range | Notes |

|---|---|---|

| Fish | 1000-3000 | Validated BCF values |

| Fish | 5700-11600 | Yellow tetra (uncertainties noted) |

| Aquatic invertebrates | 12-600 | Various species |

| Algae | Up to 3278 | Various species |

| Red Hybrid Tilapia | 93 | Calculated from experimental data |

The tissue distribution of beta-endosulfan in aquatic organisms is not uniform, with preferential accumulation in lipid-rich tissues [23]. In the Red Hybrid Tilapia, maximum amounts of beta-endosulfan and its metabolites were partitioned in gonads > liver > gills > skin/muscle/bone [24]. This distribution pattern has implications for trophic transfer, as predators consuming whole prey organisms will be exposed to varying concentrations depending on feeding preferences and the tissues consumed [25].

Biomagnification, the process by which contaminant concentrations increase at successively higher trophic levels, has been investigated for beta-endosulfan in various food web studies [19]. Analysis of biomagnification factors (BMFs) across different trophic links provides insight into the compound's potential to magnify through food chains [25]. For invertebrate to fish transfers, the average BMF is approximately 0.38, while for fish to predatory fish, the average BMF is about 0.60 [19]. These values below 1.0 suggest that biomagnification does not occur at these lower trophic links [19].

However, for fish to marine mammal transfers, the average BMF is considerably higher at 10.2, albeit with substantial variability (±16.4) [19]. This elevated BMF suggests potential biomagnification at higher trophic levels, particularly in air-breathing organisms [25]. However, these estimates are subject to significant uncertainty and may be influenced by analytical interferences or differences in metabolism between taxonomic groups [19]. Additionally, these BMF values do not account for metabolism, which may lead to overestimation of actual biomagnification potential [25].

Table 5: Trophic Transfer Dynamics of beta-Endosulfan in Pelagic Food Webs

| Food Chain Link | Biomagnification Factor (BMF) | Evidence of Biomagnification |

|---|---|---|

| Invertebrate to Fish | 0.38 (average) | No clear evidence |

| Fish to Predatory Fish | 0.60 (average) | No clear evidence |

| Fish to Marine Mammal | 10.2 ± 16.4 (average) | High uncertainty |

| Overall Trophic Magnification | Not significant | No clear evidence in aquatic food webs |

Studies examining trophic magnification, which considers concentration increases across multiple trophic levels, suggest that beta-endosulfan does not exhibit clear trophic magnification in aquatic food webs [26]. Analysis of data from various sites, including Barrow, Lake Superior, and the White Sea, indicates no significant relationship between measured concentration and trophic level for beta-endosulfan [26]. This finding contrasts with known persistent organic pollutants that consistently biomagnify through food webs [20].

The role of metabolism in trophic transfer dynamics is particularly important for beta-endosulfan [21]. Unlike some persistent organic pollutants, beta-endosulfan can be metabolized to various degradation products, including endosulfan sulfate, which may have toxicity similar to the parent compound [21]. In Atlantic salmon fed endosulfan-enriched diets, beta-endosulfan was more persistent than alpha-endosulfan, with a higher uptake (41±8% vs. 21±2%) and lower elimination rate (26±2 x 10^-3 day^-1 vs. 40±1 x 10^-3 day^-1) [21]. This resulted in a higher biomagnification factor for beta-endosulfan (0.10±0.026 vs. 0.05±0.003) [21].

Recent research has highlighted the importance of considering the octanol-air partition coefficient (Koa) in assessing biomagnification potential, particularly for terrestrial food chains [22]. Compounds with high Koa values, such as beta-endosulfan, may biomagnify in air-breathing organisms due to slow respiratory elimination, even if they do not biomagnify in fully aquatic food webs [22]. This suggests that different biomagnification patterns may exist for beta-endosulfan in aquatic versus terrestrial or semi-aquatic food webs [20].

The trophic transfer of beta-endosulfan in pelagic food webs is influenced by various factors, including the physical-chemical properties of the compound, environmental conditions, and the physiological characteristics of the organisms involved [18]. Water temperature, pH, and the presence of dissolved organic matter can affect bioavailability and uptake rates [25]. Similarly, species-specific differences in metabolism, lipid content, and feeding ecology can influence accumulation and transfer patterns [23].

Physical Description

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide.

Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1]

Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

106 °C at 0.7 mm Hg (with partial decomposition)

decomposes

Decomposes

Heavy Atom Count

Density

1.745 at 20 °C

1.7 g/cm³

1.74

LogP

log Kow = 3.83 (alpha); log Kow = 3.62 (beta)

3.55/3.62

Odor

... Slight, sulfur dioxide odor ...

Decomposition

Melting Point

406 to 410 °F (NTP, 1992)

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H301 (71.43%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (71.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (14.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Endosulfan is a chlorinated cyclodiene pesticide, and like other members of this chemical group, the predominant toxicological effect is over stimulation of the CNS [by inhibiting Ca2+, Mg2+ - ATPase and antagonizing chloride ion transport in gamma-aminobutyric acid (GABA) receptors] with little or no peripheral component.

Vapor Pressure

0.000003 [mmHg]

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

The A and B-isomers of (14)C-endosulfan were administered to rats separately as single 2 mg/kg oral doses in corn oil. No appreciable differences were observed in the fecal (or urine) elimination of radioactivity of the two isomers. Approximately 11 and 13%, 55 and 62%, and 68 and 75% of the administered radioactivity was eliminated in the feces at 24, 48, and 120 hours after treatment with the alpha and beta-isomers, respectively. Analyses of bile collected for 48 hours showed that 47% of the alpha-endosulfan dose and 29% of the beta-endosulfan dose was eliminated by this route.

In studies with sheep receiving a single oral dose of radiolabeled endosulfan, 92 percent of the dose was eliminated in 22 days. The organ with the highest concentration of radiolabeled endosulfan after 40 days was the liver. Major metabolites did not persist in the fat or in the organs.

The principal route of excretion for endosulfan and endosulfan sulfate is in the feces.

For more Absorption, Distribution and Excretion (Complete) data for ENDOSULFAN (12 total), please visit the HSDB record page.

Metabolism Metabolites

... White mice (balb/c strain) were fed (14)C-labeled endosulfan. The two isomers were not completely absorbed from GI tract but, along with endosulfan sulfate and diol, were excreted in feces. Only a trace of oxidized endosulfan was found in kidney & muscle extracts but neither of the two known metabolites nor endosulfan was found in blood or brain extracts. ... Large amounts of endosulfan sulfate were detected in the liver & traces in the kidney 24 hr after /mice/ ... received a single doses of endosulfan.

(14)C-Endosulfan was fed to milk sheep. Analysis of milk samples showed that up to 88% of radioactive materials remained in cream. Gas liquid chromatograhpy and thin layer chromatograhy showed that the radioactive material was almost entirely endosulfan sulfate. Analyses of urine samples showed the presence of endosulfan alcohol & alpha-hydroxyendosulfan ether. Other metabolites present were not identified.

After peroral, cutaneous, & subcutaneous application of endosulfan to male imagos of the locust (pachytilus migratorius migratorioides), four metabolites were ... Identified as: endosulfan sulfate; endosulfan ether; endosulfan hydroxyether; & endosulfan lactone.

For more Metabolism/Metabolites (Complete) data for ENDOSULFAN (13 total), please visit the HSDB record page.

Associated Chemicals

beta-Endosulfan; 33213-65-9

Wikipedia

Hitachimycin

Biological Half Life

Total endosulfan residue levels in postmortem samples from carcass of poisoned dairy cows were 1270 ppm in rumen content & 4.2, 1.1, & 0.6 ppm in liver, kidney, & muscle tissue, respectively. Analysis of milk from cows which survived the poisoning revealed level of greater than 1 ppm endosulfan immediately following the intoxication. This level decreased to 1 ppb at the end of 35 days & half-life of approx 3.9 days was calculated for endosulfan in milk.

Alpha and beta-isomers of endosulfan, following iv administration in rabbits, showed marked differences in their pharmacokinetic profile. Beta-endosulfan was cleared from the plasma much more rapidly than alpha-endosulfan, the terminal slope half-life being 5.97 and 235 hr, respectively. These dissimilarities may partly explain reported differences in their toxicity.

The half lives for urinary and fecal elimination for males and female rats were biphasic, with an earlier half-life of 6 to 14 hour and a later half life of 33 to 67.5 hou

Use Classification

Agrochemicals -> Pesticides

Acaricides, Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

INSECTICIDES

Methods of Manufacturing

Prepared by reaction of hexachlorocyclopentadiene with cis-butene-1,4-diol to form bicyclic dialcohol followed by esterification and cyclization with SOCl2.

General Manufacturing Information

Endosulfan is most frequently applied using air blast equipment, or boom sprayers.

Endosulfan is a sulfur-containing cmpd and unlike most of the hexachlorocyclopentadiene family, sensitive to moisture, bases, and acids. It is slowly hydrolyzed to give sulflur dioxide and the corresponding diol C7Cl6(CH2OH)2.

Analytic Laboratory Methods

Method: Strategic Diagnostics Inc. 75900; Procedure: immunoassay; Analyte: endosulfan; Matrix: water; Detection Limit: 0.08 ug/L.

The Raman spectra of five pesticides containing the norbornene group incl endosulfan were recorded to provide accurate spectra as an aid to identification of the cmpd.

Determination of endosulfan residues in fresh fruits and vegetables by gas-liquid chromatography was studied.

For more Analytic Laboratory Methods (Complete) data for ENDOSULFAN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Storage temperature greater than 20 °F

Interactions

The protective effects of vitamin E was investigated on the cardiotoxicity induced by endosulfan administration. Male rats in different groups were given endosulfan (2 mg/kg bw/day in corn oil through gavage), vitamin E (200 mg/kg bw twice a week in corn oil through gavage) and endosulfan and vitamin E at the same dose and route, to the control group corn oil is given at the dose rate of 2 mL per rat per day through gavage, for a period of 28 days. The animals were sacrificed and heart tissues were collected and subjected to histopathology. The result indicated, severe congestion, hemorrhages with interstitial edema. In some places there was diapedesis of leukocytes. Myocardium showed different degrees of degeneration, some of the myofibrils were found to be granular with pyknotic nuclei. Thickening of wall of arteries were seen. In the Vitamin E and endosulfan treated group the above mentioned lesions were significantly decreased in their severity.

... Livers of /New Zealand white/ rabbits were examined grossly and histopathologically, and caspase-3 activity was detected by immunohistochemical methods. A total of twenty-four rabbits were divided into four groups (n=6). Rabbits in Group I (endosulfan (END)) were daily given a sublethal dose of endosulfan (1mg/kgbw) in corn oil by oral gavage for 6 weeks. Group II (END+C) received the same dose of endosulfan and additionally Vit C (20mg/kgbw) every other day during this period. Group III (OIL+C) received corn oil daily by oral gavage and vitamin C every other day for 6 weeks. Group IV (OIL), the control group, received only corn oil daily, by oral gavage throughout the experiment. The concentration of alpha-endosulfan in the END group was higher in livers (0.102+/-0.012 ppb) than the beta-endosulfan (0.072+/-0.001 ppb). Decreased accumulation of alpha and beta endosulfan was observed in the END+C group (0.025+/-0.003 and 0.016+/-0.002 ppb, respectively) (p<0.0001). The most prominent gross findings at the necropsy were seen in the END group, in which swollen and pale livers were commonly observed. Hemorrhages, degenerations, necrosis, and in some rabbits bile duct hyperplasia were the marked histopathological findings of the END group. Caspase-3 positive reaction was more severe in this group than in the others. An ameliorating effect of Vit C on gross, histopathological and immunohistochemical findings was observed in the END+C group. The results revealed that endosulfan is highly toxic for rabbit livers. However, toxicity was decreased by Vit C treatment, which reduced the accumulation of endosulfan in livers four-fold.

A study was conducted to determine the cumulative toxicity of manganese chloride (MnCl2), endosulfan, and a mixture of these compounds and also to suggest a cumulative toxicity rating. Male mice were fed mixtures of endosulfan powder suspended in peanut oil and manganese chloride dissolved in water for 6 day/wk until the cumulative LD50 remained constant for three consecutive weeks. The cumulative toxic factors were: 0-3.48 for manganese chloride, 1.30-2.46 for endosulfan, and 1.30-3.34 for a mixture of these compounds. Observed cumulative toxic factors for the mixture were higher than expected values, indicating a greatly reduced toxicity when these compounds are mixed.

For more Interactions (Complete) data for ENDOSULFAN (6 total), please visit the HSDB record page.

Stability Shelf Life

Slowly hydrolyzed in aqeuous acids and alkalis, with the formation of the diol and sulfur dioxide.

Endosulfan is stable to sunlight but is susceptible to oxidation and the formation of endosulfan sulfate in the presence of growing vegetation.

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5